DPPH Radical Scavenging: 5.5-Fold Higher Potency than Ferulic Acid
5-OHFA demonstrated an IC₅₀ of 11.89 ± 0.20 µM in the DPPH assay, compared to a literature-reported IC₅₀ of 66 ± 2.3 µM for its parent compound ferulic acid (FA) under comparable experimental conditions [1]. This represents a 5.5-fold enhancement in radical scavenging potency attributable to the additional C5 hydroxyl group. Notably, 5-OHFA achieved 99.70% DPPH radical scavenging at 23.78 µM, confirming near-complete neutralization at low micromolar concentrations [1]. The assay used a stable DPPH radical solution with absorbance measured at 517 nm following 16 h incubation in the dark at room temperature, with BHT as reference antioxidant [1].
| Evidence Dimension | DPPH free radical scavenging (IC₅₀) |
|---|---|
| Target Compound Data | 11.89 ± 0.20 µM |
| Comparator Or Baseline | Ferulic acid (FA): 66 ± 2.3 µM [literature value from Halpani et al.] |
| Quantified Difference | 5.5-fold lower IC₅₀ (higher potency) for 5-OHFA vs FA |
| Conditions | DPPH assay; 16 h incubation in dark at room temperature; absorbance measured at 517 nm; BHT as reference; 5-OHFA data from triplicate independent experiments; FA data from previously published studies |
Why This Matters
For procurement decisions in antioxidant research, 5-OHFA requires ~5.5-fold lower molar concentration to achieve equivalent DPPH scavenging, directly reducing compound consumption per experiment and enabling more cost-effective high-throughput screening when priced comparably to FA.
- [1] Sakouhi S, Ben Younes S, Arrari F, Nahdi A, Bouajila J, Mhamdi A. Integrated In Vitro and In Silico Characterization of 5-Hydroxyferulic Acid: Antioxidant, Anti-Inflammatory, Anti-Hemolytic, and Cytotoxic Potential. Chem Biodivers. 2025;22(12):e01431. Table 1, Section 3.1. doi:10.1002/cbdv.202501431. View Source
